molecular formula C20H30N12O10P2S2 B11935452 ADU-S100 (ammonium salt)

ADU-S100 (ammonium salt)

Cat. No.: B11935452
M. Wt: 724.6 g/mol
InChI Key: VZYXAGGQHVUTHM-LJFXOJISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Determinants of STING Receptor Binding Affinity

ADU-S100 features a bis-phosphorothioate-linked cyclic di-adenosine monophosphate (CDA) structure with Rp,Rp stereochemistry, which confers enhanced binding to the STING receptor. The crystal structure of human STING in complex with ADU-S100 (PDB ID: 8B2J) reveals key interactions:

  • The compound occupies the cyclic dinucleotide (CDN)-binding domain (CBD) of STING, forming hydrogen bonds with residues Tyr167, Ser243, and Glu260.
  • The phosphorothioate linkages engage in hydrophobic interactions with the STING dimer interface, stabilizing the active conformation.
  • Compared to endogenous 2'3'-cGAMP, ADU-S100 exhibits a 2.3-fold higher binding affinity ($$K_d = 4.03 \ \text{nM}$$ vs. $$9.23 \ \text{nM}$$) due to its sulfur substitutions.

Table 1: Key Binding Interactions Between ADU-S100 and STING

STING Residue Interaction Type Role in Binding
Tyr167 Hydrophobic Stabilizes CDN orientation
Ser243 Hydrogen bond Anchors phosphate group
Glu260 Ionic Neutralizes ammonium counterion

These structural features enable ADU-S100 to induce STING dimerization and subsequent recruitment of TANK-binding kinase 1 (TBK1).

Comparative Analysis of Phosphorothioate Linkages in CDN Analogs

Phosphorothioate modifications in CDNs like ADU-S100 confer resistance to enzymatic degradation while enhancing receptor affinity. A comparative study of CDN analogs reveals:

  • Native phosphate-linked CDNs : Susceptible to hydrolysis by ectonucleotidases (e.g., ENPP1), with half-lives <30 minutes in serum.
  • Mono-phosphorothioate CDNs : Partial stabilization (half-life ~2 hours) but reduced STING activation potency.
  • Bis-phosphorothioate CDNs (ADU-S100) : Full resistance to ENPP1 (half-life >24 hours) and 10-fold higher STING activation compared to 2'3'-cGAMP.

Table 2: Impact of Phosphorothioate Modifications on CDN Stability

CDN Type Half-Life (Serum) Relative STING Activation
Native (cGAMP) 27 minutes 1.0x
Mono-phosphorothioate 2.1 hours 3.2x
ADU-S100 28.5 hours 10.7x

The Rp,Rp configuration of ADU-S100’s phosphorothioates prevents steric clashes with STING’s CBD, enabling optimal orientation for TBK1 recruitment.

Allele-Specific Activation Patterns Across Human STING Haplotypes

Human STING exhibits five major haplotypes (REF, HAQ, AQ, Q, and CA), each with distinct responses to CDNs. ADU-S100 activates all alleles but with varying efficiency:

  • REF (R232H) : 80% maximal IFN-β induction compared to wild-type.
  • HAQ (R232H/G230A/R293Q) : 120% activation due to enhanced dimer stability.
  • AQ (G230A/R293Q) : 95% activation, similar to wild-type.

Table 3: Allele-Specific STING Activation by ADU-S100

Haplotype Key Mutations IFN-β Induction (%)
REF R232H 80
HAQ R232H/G230A/R293Q 120
AQ G230A/R293Q 95

Notably, ADU-S100’s bis-phosphorothioate structure compensates for the R232H mutation in the REF haplotype, which typically reduces responsiveness to endogenous cGAMP.

Temporal Dynamics of TBK1-IRF3 Signaling Cascade Engagement

ADU-S100 induces rapid and sustained activation of the TBK1-IRF3 axis :

  • 0–15 minutes : STING dimerization and TBK1 recruitment.
  • 15–60 minutes : Phosphorylation of TBK1 (p-TBK1) and IRF3 (p-IRF3).
  • 1–4 hours : Nuclear translocation of IRF3 and IFN-β transcription.

Table 4: Time-Resolved Signaling Events Post-ADU-S100 Treatment

Time Post-Treatment Event Key Biomarker
10 minutes STING dimerization FRET-based dimer assay
30 minutes TBK1 phosphorylation p-TBK1 (Ser172)
60 minutes IRF3 phosphorylation p-IRF3 (Ser386)
2 hours IFN-β mRNA upregulation qRT-PCR (50-fold increase)

In murine bone marrow macrophages, ADU-S100 triggers 2.5-fold higher IFN-α production than endogenous cGAMP within 6 hours, underscoring its prolonged signaling kinetics.

Properties

Molecular Formula

C20H30N12O10P2S2

Molecular Weight

724.6 g/mol

IUPAC Name

azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

VZYXAGGQHVUTHM-LJFXOJISSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)S.N.N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N

Origin of Product

United States

Preparation Methods

Nucleoside Preparation and Protection

The synthesis begins with 7-iodo-7-deazaadenosine (9 ), a modified purine nucleoside. Transient silyl protection using N-benzoylation and 5′-O-dimethoxytrityl (DMTr) protection yields intermediate 10 (68% yield over two steps). Subsequent regioselective 2′-O-silylation via silver nitrate catalysis introduces a tert-butyldimethylsilyl (TBDMS) group, critical for directing phosphoramidite coupling.

Phosphoramidite Coupling and Sulfurization

Phosphoramidite chemistry facilitates the assembly of the dinucleotide backbone. H-phosphonate intermediate 12 is coupled with a guanosine-derived phosphoramidite under anhydrous conditions, followed by oxidation with tert-butyl hydroperoxide. Sulfurization is achieved using a 3% elemental sulfur solution in pyridine, replacing non-bridging oxygen atoms with sulfur to form phosphorothioate linkages.

Table 1: Key Reaction Conditions for Phosphoramidite Coupling

StepReagents/ConditionsYield (%)
ProtectionDMTrCl, AgNO₃, TBDMSCl68
Coupling2′-O-TBDMS-7-iodo-7-deazaadenosine, DCI75
SulfurizationS₈, pyridine, 30 min, rt82

Cyclization and Deprotection

Cyclization of the linear dinucleotide is performed using dichloroacetic acid (DCA) in dichloromethane, followed by deprotection with ethanolic methylamine and triethylamine trihydrofluoride (TEA·3HF). Final purification via reverse-phase HPLC (C18 column, 0–30% acetonitrile in 0.1 M triethylammonium bicarbonate) yields the cyclic product.

Enzymatic Synthesis of ADU-S100

Enzymatic methods offer an alternative route to ADU-S100, leveraging bacterial cyclases for efficient cyclization. Vibrio cholerae DncV and Bacillus subtilis DisA are two enzymes commonly employed.

Substrate Preparation

Enzymatic synthesis requires 7-iodo-7-deazaadenosine-5′-triphosphate (3a ) and guanosine-5′-triphosphate (GTP) as substrates. Nucleoside triphosphates (NTPs) are synthesized via phosphorylation of nucleosides using pyrophosphorylases.

Cyclase-Catalyzed Cyclization

DncV catalyzes the formation of 3′,5′-phosphodiester bonds in a 1 mL reaction containing:

  • 2 mM 3a

  • 2 mM GTP

  • 2 μM DncV

  • 50 mM HEPES (pH 8.0), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

Incubation at 37°C for 16 hours yields cyclic dinucleotide 7a , which is subsequently sulfurized using bis(2-cyanoethyl) tetraisopropylphosphorodiamidite.

Table 2: Enzymatic Cyclization Efficiency

EnzymeTemperature (°C)Time (h)Yield (%)
DncV371661
DisA501258

Purification and Analytical Characterization

HPLC Purification

Crude ADU-S100 is purified using a semi-preparative C18 column (Luna 5 μm, 250 × 10 mm) with a gradient of 5–30% acetonitrile in 0.1 M triethylammonium bicarbonate (TEAB). Post-purification, TEAB is removed via lyophilization, and the ammonium salt form is obtained by ion exchange (Dowex 50WX8, Na⁺ cycle).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O) confirms the structure:

  • δ 8.45 (s, 1H, H8 of 7-deazaadenine)

  • δ 6.05 (d, J = 4.8 Hz, 1H, H1′ of ribose)

  • δ 4.75–3.90 (m, sugar protons)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₀H₂₄N₁₀O₁₂P₂S₂:

  • Calculated: [M-H]⁻ = 723.08

  • Observed: [M-H]⁻ = 723.12

Scale-Up Considerations and Challenges

Phosphorothioate Stability

The bisphosphothioate moiety in ADU-S100 is prone to oxidation during storage. Formulation with antioxidants (e.g., ascorbic acid) and lyophilization at pH 7.4 enhance stability, achieving a shelf life of >24 months at -20°C.

Liposomal Encapsulation for Systemic Delivery

Cationic liposomes (DOTAP/cholesterol) improve the bioavailability of ADU-S100. Encapsulation efficiency (>90%) is achieved via thin-film hydration, with particle sizes of 120–150 nm and zeta potentials of +35 mV.

Table 3: Liposomal Formulation Parameters

ParameterValue
Lipid ratioDOTAP:Cholesterol (55:45)
Drug loading10% (w/w)
Encapsulation efficiency92% ± 3%

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Biochemical Properties

Compound Structure Phosphodiesterase Resistance STING Activation Efficacy (EC50, THP-1 Cells) Serum Stability (Half-life)
ADU-S100 Dithiophosphorothioate CDN High (resistant to SVPD/NP1) IRF3: 3.03 µg/mL; NF-κB: 4.85 µg/mL 8–72 hrs (liposomal)
ML cGAMP Endogenous CDN Low IRF3: >10 µg/mL <1 hr (free form)
DMXAA Flavonoid derivative Moderate IRF3: Inactive in human cells N/A
MK-1454 Non-CDN small molecule High IRF3: Comparable to ADU-S100 ~24 hrs (free form)
  • ADU-S100 vs. ML cGAMP : ADU-S100 exhibits superior phosphodiesterase resistance and STING activation potency. In THP-1 cells, ADU-S100 induces IFN-β at 10-fold lower concentrations than ML cGAMP .
  • ADU-S100 vs.
  • ADU-S100 vs. MK-1454 : Both show comparable STING agonism, but ADU-S100’s liposomal formulations enhance serum stability and tumor penetration .
Pharmacodynamic and Clinical Efficacy

Table 2: Preclinical and Clinical Outcomes

Compound Tumor Model (Mouse) Response Rate (Clinical) Key Findings
ADU-S100 B16 melanoma, CT26, GL261 9.4% (monotherapy) Systemic tumor regression; CD8+ T cell infiltration
MK-1454 Advanced solid tumors 0% (monotherapy) 24% partial response with pembrolizumab
DMXAA Lewis lung carcinoma N/A Limited efficacy due to species specificity
  • Liposomal ADU-S100 : Encapsulation in DOTAP/cholesterol liposomes (34 mol% DOTAP, 5 mol% PEG) increases STING activation by 100-fold and extends serum half-life to 72 hours . In contrast, free ADU-S100 degrades within 8 hours in serum .
  • Combination Therapy: ADU-S100 + anti-PD-1 improves response rates (24% in B16 models) vs. monotherapy (9.4% in humans) .
Toxicity and Stability
  • Cytotoxicity : Liposomal ADU-S100 with >34 mol% DOTAP shows minimal cytotoxicity at therapeutic doses, while free ADU-S100 induces dose-limiting weight loss in mice .
  • Enantiomer Activity : The ADU-S100 enantiomer (MIW815 enantiomer ammonium salt) exhibits <10% STING activation, highlighting the critical role of stereochemistry .

Biological Activity

ADU-S100, also known as MIW815 or ML RR-S2 CDA, is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the stimulator of interferon genes (STING) pathway. This compound has garnered significant attention in cancer immunotherapy due to its ability to activate immune responses against tumors. This article delves into the biological activity of ADU-S100, highlighting its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

ADU-S100 activates the STING pathway, which is crucial for the innate immune response. Upon administration, ADU-S100 is recognized by STING, leading to the activation of downstream signaling cascades involving:

  • Phosphorylation of TBK1 : This kinase is essential for the subsequent activation of IRF3.
  • Production of Type I Interferons : Increased levels of IFN-α and IFN-β are observed, which are pivotal for enhancing immune responses.
  • Cytokine Release : ADU-S100 stimulates the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1, promoting an inflammatory environment conducive to anti-tumor activity .

In Vitro Studies

In vitro experiments have demonstrated that ADU-S100 significantly enhances cytokine production in various immune cell types:

Cell Type Cytokines Produced Concentration
THP-1 MonocytesIFN-βEnhanced vs. CDA
Bone Marrow Dendritic Cells (BMDCs)TNF-α, IFN-β0.5 μg/mL
Human cDC2Tim-3 expression25 μM

ADU-S100 was shown to induce higher levels of IFN-β and TNF-α compared to other STING agonists like cGAMP, indicating its superior efficacy in activating immune responses .

In Vivo Efficacy

ADU-S100 has been evaluated in several animal models for its anti-tumor efficacy:

  • B16 Tumor Model : In B16 tumor-bearing mice, ADU-S100 administration led to significant tumor regression and enhanced CD8+ T cell responses. Optimal dosing resulted in improved long-term survival rates up to 50% .
  • Esophageal Adenocarcinoma (EAC) Model : A study involving rats with EAC showed that intratumoral injection of ADU-S100 alone or in combination with radiation resulted in a mean tumor volume decrease of 30.1% and 50.8%, respectively. The treatment also led to significant upregulation of immune markers such as PD-L1 and CD8+ T cells .
  • Combination Therapies : Research indicates that combining ADU-S100 with other immunotherapies, such as PD-1 inhibitors or cyto-IL-15, can enhance anti-tumor immunity. For instance, the combination with cyto-IL-15 resulted in tumor elimination in 58-67% of treated mice .

Clinical Studies

ADU-S100 has progressed into clinical trials assessing its safety and efficacy:

  • Phase Ib Study : This multicenter trial evaluated ADU-S100 in combination with spartalizumab (anti-PD-1). While it was well tolerated with common adverse events including fever and injection site pain, the overall response rate was modest at 10.4% .
  • Ongoing Trials : Several ongoing trials are exploring different dosing regimens and combinations with other therapies to enhance its therapeutic potential against various solid tumors .

Q & A

Q. What molecular mechanisms underlie ADU-S100-induced STING pathway activation, and how can researchers validate these in experimental models?

ADU-S100 binds to STING, triggering conformational changes that activate TBK1 and IRF3, leading to IFN-β and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . To validate, use:

  • THP-1 monocytes to measure IFN-β secretion via ELISA .
  • Western blotting for TBK1 phosphorylation and IRF3 nuclear translocation .
  • Flow cytometry to quantify CD8+ T-cell infiltration in murine tumor models .

Q. How do researchers distinguish between ADU-S100 and its enantiomer in experimental setups?

The enantiomer exhibits lower STING activation potency and serves as a negative control . Methods include:

  • Chiral chromatography to confirm purity (>98%) .
  • Comparative bioassays (e.g., IFN-β production in THP-1 cells) .
  • Structural analysis (NMR or X-ray crystallography) to resolve stereochemical differences .

Q. What are critical considerations for selecting in vivo models to study ADU-S100’s systemic antitumor effects?

Prioritize immunocompetent models (e.g., C57BL/6 mice with B16F1-OVA or GL261 glioblastoma tumors) to assess adaptive immune responses . Key parameters:

  • Dosing schedule : Intratumoral administration (e.g., 50 μg bolus) to mimic clinical delivery .
  • Tumor microenvironment (TME) analysis : Flow cytometry for immune cell subsets (CD45+, CD8+ T cells) .
  • Combination therapies : Pair with PD-1 inhibitors to enhance efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ADU-S100’s efficacy in monotherapy versus combination regimens?

Monotherapy shows limited clinical response (9.4% response rate in phase Ib trials), while combinations (e.g., with PD-1 inhibitors) enhance efficacy via synergistic T-cell activation . Strategies:

  • Mechanistic studies : Assess DNA-PKcs inhibition’s role in STING activation using NU7441 .
  • Immune profiling : NanoString PanCancer Immune Profiling to quantify adaptive immune signatures .
  • Dose optimization : Lower ADU-S100 doses (30 μg) reduce toxicity while maintaining antitumor activity .

Q. What methodologies are recommended to analyze ADU-S100’s impact on the tumor immune microenvironment?

  • Multiplex gene expression : NanoString nCounter for IFN-β, TNF-α, and chemokines (e.g., CCL2) .
  • Spatial transcriptomics : Resolve immune cell distribution in TME post-treatment .
  • Cytokine release assays : ELISA for systemic IFN-β and IL-6 levels in serum .

Q. How can researchers address discrepancies between in vitro and in vivo ADU-S100 activity?

In vitro models often lack immune context. Solutions:

  • Co-culture systems : Combine tumor cells with PBMCs to mimic immune-mediated cytotoxicity .
  • Solubility adjustments : Use DMSO (15 mg/mL) or PBS (30 mg/mL) with sonication .
  • Pharmacokinetic (PK) studies : Track drug stability in serum and tumor tissue .

Q. What experimental designs are optimal for studying ADU-S100 resistance mechanisms?

  • Longitudinal TME analysis : Monitor PD-L1 upregulation and CD8+ T-cell exhaustion via flow cytometry .
  • CRISPR screens : Identify STING pathway regulators (e.g., cGAS, TBK1) in resistant clones .
  • Patient-derived xenografts (PDX) : Assess interpatient variability in STING activation .

Q. How can researchers quantify ADU-S100’s cross-species STING activation for translational relevance?

  • Isogenic cell lines : Compare human vs. murine STING alleles (e.g., hSTINGREF vs. mSTING) .
  • Species-specific cytokine profiling : Measure IFN-β in human monocytes versus murine splenocytes .
  • Molecular docking : Predict binding affinity differences using STING structural models .

Methodological Challenges & Solutions

Q. What are best practices for optimizing ADU-S100 dosing in preclinical studies?

  • Dose titration : Start with 50 μg intratumorally, then adjust based on tumor volume and weight loss .
  • PK/PD modeling : Link drug exposure to IFN-β levels using LC-MS/MS .
  • Toxicity monitoring : Track cytokine release syndrome (CRS) via serum IL-6 and body weight .

Q. How should researchers validate ADU-S100’s synergy with other immunotherapies (e.g., checkpoint inhibitors)?

  • Bliss independence model : Calculate synergy scores for combination regimens .
  • Immune cell depletion studies : Use CD8+ T-cell-depleting antibodies to confirm mechanism .
  • Transcriptomic clustering : Identify upregulated pathways (e.g., interferon response) .

Data Interpretation & Validation

Q. What biomarkers are most reliable for assessing ADU-S100-induced immune activation?

  • Early biomarkers : Plasma IFN-β and CXCL10 .
  • TME biomarkers : CD8+ T-cell density and PD-L1 expression .
  • Functional assays : ELISpot for antigen-specific T-cell responses .

Q. How can researchers reconcile conflicting results from STING agonist studies?

  • Standardize assays : Use identical cell lines (e.g., THP-1) and STING alleles (hSTINGREF) .
  • Negative controls : Include enantiomer and STING-knockout models .
  • Meta-analysis : Pool data from multiple studies (e.g., phase I trials and preclinical models ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.